2-Chloro-2'-deoxyadenosine-5'-triphosphate, commonly known as 2-Chloro-2'-deoxyadenosine triphosphate, is a synthetic nucleoside analogue of deoxyadenosine triphosphate. This compound plays a significant role in molecular biology and biochemistry, particularly in the study of DNA synthesis and as a potential therapeutic agent. Its structure includes a chlorine atom at the 2-position of the deoxyribose sugar, which alters its biochemical properties compared to natural nucleotides.
This compound is synthesized from naturally occurring nucleosides, primarily 2'-deoxyguanosine. The synthetic pathways often involve several chemical transformations to introduce the chlorine substituent and prepare the triphosphate form.
2-Chloro-2'-deoxyadenosine-5'-triphosphate is classified as a halogenated nucleoside triphosphate. It belongs to the broader category of nucleotide analogues, which are crucial in various biochemical applications, including drug development and molecular research.
The synthesis of 2-Chloro-2'-deoxyadenosine involves multiple steps that transform 2'-deoxyguanosine into the desired product. Two primary methods have been documented:
The synthesis typically starts with protected forms of 2'-deoxyguanosine derivatives, which are treated with various reagents under controlled conditions to achieve selective halogenation and phosphorylation. The final step often involves converting the nucleoside into its triphosphate form using phosphoric acid derivatives .
The molecular structure of 2-Chloro-2'-deoxyadenosine-5'-triphosphate features:
The chemical formula for this compound is CHClNOP. Its molecular weight is approximately 407.66 g/mol. The presence of the chlorine atom significantly impacts its reactivity and interactions with enzymes involved in DNA synthesis.
In biochemical contexts, 2-Chloro-2'-deoxyadenosine-5'-triphosphate participates in several key reactions:
Experimental studies have shown that while it can be incorporated into DNA strands by various polymerases, its presence often leads to chain termination or misincorporation events due to its structural differences from natural nucleotides .
The mechanism of action for 2-Chloro-2'-deoxyadenosine-5'-triphosphate primarily revolves around its role as a substrate in DNA synthesis:
Studies indicate that the efficiency of incorporation varies significantly among different polymerases, highlighting its potential utility as a research tool for studying enzyme specificity and fidelity during DNA replication .
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to assess purity and concentration during synthesis and application studies.
The unique properties of 2-Chloro-2'-deoxyadenosine-5'-triphosphate make it an invaluable compound in both research and clinical settings, offering insights into nucleic acid biochemistry and therapeutic interventions.
2-Chloro-2'-deoxyadenosine-5'-triphosphate (Cl-dATP) is a synthetic deoxyribonucleotide analog characterized by the systematic name ({({[(2R,3S,5R)-5-(6-amino-2-chloro-9H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxyphosphoryl}oxy)phosphonic acid [7]. Its molecular formula is C₁₀H₁₅ClN₅O₁₂P₃, with a molecular weight of 525.627 g/mol [1] [7]. The compound features three defined stereocenters with absolute (2R,3S,5R) configuration, confirming its structural relationship to natural 2'-deoxyadenosine triphosphate (dATP). Key structural modifications include:
NC1=NC(Cl)=NC2=C1N=CN2[C@H]3C[C@H](O)[C@@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O3
) and InChIKey (PZCJNHCKXRBBNN-KVQBGUIXSA-N
) encode its stereospecificity and atomic connectivity [7]. Table 1: Atomic Identity of Cl-dATP
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₅ClN₅O₁₂P₃ |
Molecular Weight | 525.627 g/mol |
Defined Stereocenters | 3 (2R,3S,5R) |
CAS Registry Number | 106867-30-5 |
ChEBI ID | CHEBI:172731 |
Cl-dATP exhibits high solubility in aqueous buffers due to its ionizable triphosphate group (pKa ≈1–2), but limited solubility in organic solvents like ethanol or DMSO [5]. Its stability profile is pH-dependent:
Table 2: Physicochemical Properties of Cl-dATP
Property | Characteristics |
---|---|
Solubility | High in water (>100 mM); low in organic solvents |
Stability (pH 7.4) | t₁/₂ >72 hours at 4°C |
Charge (pH 7.0) | –4 |
LogP | –4.5 (estimated) |
Structural Comparison with dATP:
Functional Divergence:
Table 3: Functional Comparison of Cl-dATP and dATP
Parameter | Cl-dATP | dATP |
---|---|---|
DNA Polymerase α | ||
- Km (μM) | 15.2 ± 1.8 | 4.3 ± 0.5 |
- Vmax (min⁻¹) | 0.32 ± 0.04 | 0.89 ± 0.06 |
Exonuclease Processing | Enhanced degradation | Standard degradation kinetics |
Cellular Retention | t₁/₂ = 13.8–32.7 hours in leukemia cells | Minutes to hours (rapid turnover) |
31P-NMR Spectroscopy:Cl-dATP displays three distinct phosphorus resonances corresponding to its α-, β-, and γ-phosphate groups. Chemical shifts occur at δ –10.2 ppm (α-P), –21.8 ppm (β-P), and –5.6 ppm (γ-P), with 2JPP coupling constants of ~20 Hz, confirming triphosphate connectivity [5].
Mass Spectrometry:High-resolution ESI-MS shows a dominant [M–H]⁻ ion at m/z 524.9, with fragmentation peaks at m/z 408.9 (loss of PO₃), 329.0 (base + deoxyribose), and 170.0 (chloroadenine) [4] [7]. The isotopic cluster confirms chlorine presence (3:1 ratio for M⁺/M⁺+2).
UV-Vis Spectroscopy:The λmax is 265 nm (ε = 14,900 M⁻¹cm⁻¹), with a secondary peak at 230 nm, reflecting the chloroadenine chromophore. This contrasts with dATP’s λmax at 259 nm [5].
Table 4: Spectroscopic Signatures of Cl-dATP
Technique | Key Features |
---|---|
³¹P-NMR | δ –10.2 (α-P), –21.8 (β-P), –5.6 (γ-P); 2JPP = 20 Hz |
ESI-MS (-ve) | [M–H]⁻ at m/z 524.9; fragments: 408.9, 329.0, 170.0 |
UV-Vis | λmax 265 nm (ε 14,900 M⁻¹cm⁻¹); λmin 240 nm |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: